molecular formula C15H25NO2 B6791432 N-(oxepan-4-yl)bicyclo[2.2.2]octane-2-carboxamide

N-(oxepan-4-yl)bicyclo[2.2.2]octane-2-carboxamide

Cat. No.: B6791432
M. Wt: 251.36 g/mol
InChI Key: JCWAQKKVZBRRCF-UHFFFAOYSA-N
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Description

N-(oxepan-4-yl)bicyclo[2.2.2]octane-2-carboxamide is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bicyclo[2.2.2]octane framework is a privileged structure found in many natural products and synthetic compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N-(oxepan-4-yl)bicyclo[2.2.2]octane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c17-15(16-13-2-1-8-18-9-7-13)14-10-11-3-5-12(14)6-4-11/h11-14H,1-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWAQKKVZBRRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)NC(=O)C2CC3CCC2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxepan-4-yl)bicyclo[2.2.2]octane-2-carboxamide can be achieved through various synthetic routes. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that allows for the rapid formation of the bicyclic structure with excellent yields and enantioselectivities . The reaction is mediated by an organic base and proceeds under mild and operationally simple conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing efficient purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(oxepan-4-yl)bicyclo[2.2.2]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the oxepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard organic synthesis techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(oxepan-4-yl)bicyclo[2.2.2]octane-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: Research into the compound’s medicinal properties includes its potential use as an antibiotic or antiviral agent. Its bicyclic structure is similar to that of other biologically active molecules, making it a promising candidate for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(oxepan-4-yl)bicyclo[2.2.2]octane-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its normal function. Alternatively, it may interact with receptors on the surface of cells, modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(oxepan-4-yl)bicyclo[2.2.2]octane-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bicyclic framework and the oxepane ring, which provides a distinct set of chemical and biological properties.

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